3-Epidehydropachymic acid

Overview

Description

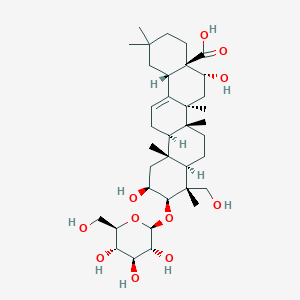

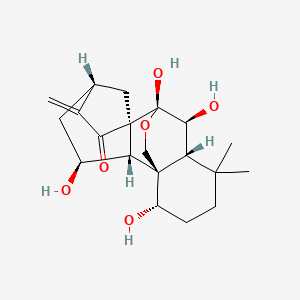

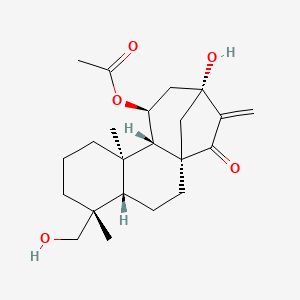

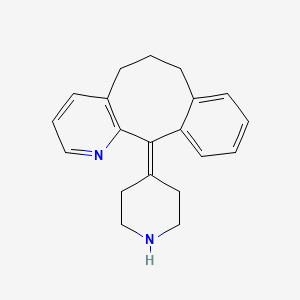

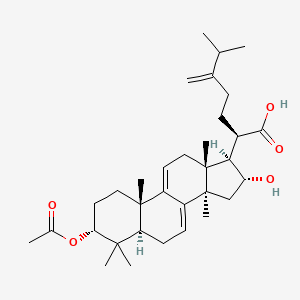

3-Epidehydropachymic acid is a lanostane triterpenoid . Its molecular formula is C33H50O5 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C33H50O5 . It has a monoisotopic mass of 526.365845 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 629.3±55.0 °C at 760 mmHg, and a flash point of 192.1±25.0 °C . It has 5 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .Scientific Research Applications

Translational Applications in Epidemiology

3-Epidehydropachymic acid, as a biomarker or disease risk factor, could be significant in translational epidemiology. Translational research in epidemiology bridges the gap between scientific discoveries and public health impact. It involves four phases, where epidemiology plays a crucial role in developing applications for practice, evaluating efficacy through studies, assessing barriers for implementation, and evaluating the impact on population health outcomes (Khoury, Gwinn & Ioannidis, 2010).

Cytotoxic and Antioxidant Activities

Research has shown that lanostane-type triterpenes like this compound exhibit cytotoxicity against certain cancer cell lines. Specifically, compounds like this compound have demonstrated notable cytotoxicity against human lung cancer cell line A549 and human prostate cancer cell line DU145. This highlights its potential use in cancer research and therapy (Zhou, Zhang, Gapter, Ling, Agarwal & Ng, 2008).

Analytical Chemistry and Quality Control

This compound's identification and quantification are crucial in analytical chemistry, particularly in quality control of herbal preparations like Poria cocos. Advanced techniques like RP-HPLC with UV wavelengths switch are used for its detection, ensuring the quality and consistency of herbal products (Che, Li, Huo, Chen & Bi, 2010).

Extraction and Separation Techniques

In the field of separation science, methods have been developed for the extraction and separation of triterpene acids like this compound from natural sources. Techniques such as acid-alkali extraction and high-speed counter-current chromatography are utilized to obtain high-purity compounds. These methods are essential for the detailed study of these compounds and their potential applications (Dong, Yan, Li, Wang, Wang & Yang, 2014).

Role in Cancer Epigenetics

While not directly linked to this compound, the broader field of cancer epigenetics, which deals with the study of heritable changes in gene expression, is an emerging area. Discoveries in this field can potentially be applied to the study of compounds like this compound, exploring their role in genetic and epigenetic mechanisms in cancer (Rodríguez-Paredes & Esteller, 2011)

Safety and Hazards

Mechanism of Action

Target of Action

3-Epidehydropachymic acid, a lanostane triterpenoid, has been found to exhibit cytotoxic effects against the human acute monocytic leukemia cell line THP-1 . This suggests that the primary targets of this compound are likely to be components of the cellular machinery involved in the survival and proliferation of these cells.

Mode of Action

Its cytotoxic effects against the thp-1 cell line suggest that it may interact with its targets to induce cell death or inhibit cell proliferation

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its cytotoxic effects on the THP-1 cell line, it is plausible that it may influence pathways related to cell survival, apoptosis, or cell cycle regulation

Result of Action

The primary known result of this compound’s action is its cytotoxic effect on the THP-1 cell line . This suggests that it may have potential therapeutic applications in the treatment of acute monocytic leukemia.

properties

IUPAC Name |

(2R)-2-[(3R,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27-,28+,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIALJIVPUCERT-ROLXBSRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312385 | |

| Record name | 3-Epidehydropachymic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168293-15-0 | |

| Record name | 3-Epidehydropachymic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168293-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Epidehydropachymic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.